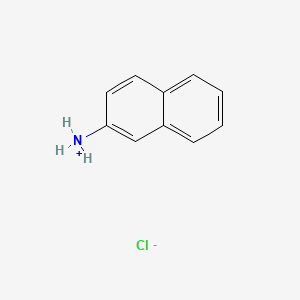

2-Naphthylammonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthylammonium chloride: is an organic compound that contains a naphthalene ring structure with an amino group attached to the second carbon atom. This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Naphthylammonium chloride can be synthesized through the reaction of 2-naphthol with ammonium chloride in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Naphthylammonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: It can be reduced to form 2-naphthylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: 2-Naphthylamine.

Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis: 2-Naphthylammonium chloride serves as a crucial intermediate in the production of dyes, pigments, and other organic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

- Reagent in Chemical Reactions: It is used in reactions involving nucleophilic substitutions where the amino group can be replaced by other functional groups.

Biology

- Enzyme Interaction Studies: The compound is utilized in biochemical assays to study enzyme interactions. Its ability to form hydrogen bonds allows it to interact effectively with enzymes or receptors.

- Staining Agent in Microscopy: It is also employed as a substrate in various biological assays and staining techniques, enhancing visualization in microscopy.

Medicine

- Drug Development: Research has shown that this compound may have potential applications in drug development due to its ability to influence biological targets through molecular interactions .

- Pharmaceutical Precursor: It is investigated as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.

Industrial Applications

- Production of Rubber Chemicals and Antioxidants: The compound finds utility in the manufacturing of rubber chemicals and antioxidants, contributing to the enhancement of material properties .

- Corrosion Inhibitors: Its chemical properties make it suitable for use as a corrosion inhibitor in various industrial applications.

Case Study 1: Enzyme Interaction Analysis

A study focusing on the interaction of this compound with specific enzymes demonstrated its ability to modulate enzyme activity through competitive inhibition mechanisms. This property was leveraged to develop more effective enzyme inhibitors for therapeutic applications.

Case Study 2: Application in Drug Discovery

Research on drug discovery highlighted the potential of this compound as a lead compound for developing new pharmaceuticals targeting specific diseases. Its structural characteristics allowed for modifications that enhanced bioactivity while maintaining safety profiles.

Wirkmechanismus

The mechanism of action of 2-naphthylammonium chloride involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

2-Naphthylamine: Similar structure but lacks the chloride ion.

2-Naphthol: Contains a hydroxyl group instead of an amino group.

1-Naphthylamine: Amino group attached to the first carbon atom of the naphthalene ring.

Uniqueness: 2-Naphthylammonium chloride is unique due to the presence of both the amino group and the chloride ion, which allows for a wider range of chemical reactions and applications compared to its similar compounds .

Biologische Aktivität

2-Naphthylammonium chloride (CAS No. 612-52-2) is a compound derived from 2-naphthylamine, which has been studied for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

This compound has the molecular formula C₁₀H₁₀ClN and a molecular weight of 179.65 g/mol. It is typically presented as a white to reddish solid and is soluble in water at approximately 37.7 g/L .

The biological activity of this compound can be attributed to its interaction with various biological systems:

- Carcinogenicity : 2-Naphthylamine, the parent compound, is known to be a carcinogen, particularly associated with bladder cancer. Its metabolites can be reactivated in the bladder, leading to carcinogenic effects .

- Enzyme Inhibition : Studies suggest that naphthylamine derivatives may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to toxic outcomes .

Toxicological Profile

The toxicological profile of this compound indicates several hazards:

- Acute Toxicity : The compound exhibits acute toxicity with an LD50 value of approximately 680 mg/kg in rats .

- Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2), it may cause allergic reactions upon contact .

- Environmental Impact : The compound is classified under aquatic chronic hazard categories, indicating potential environmental risks .

Case Studies

Several studies have explored the biological effects of this compound:

- Occupational Exposure Assessment : A study developed a method for determining naphthylamines in workplace air, highlighting the need for monitoring exposure levels among workers handling these compounds .

- Carcinogenic Mechanisms : Research indicates that 2-naphthylamine contributes to bladder cancer through metabolic activation in the liver followed by reactivation in the bladder via glucuronidase enzymes .

- Biological Monitoring : A recent study focused on urinary indicators for human exposure to naphthalene derivatives, including naphthylamines, emphasizing the relevance of monitoring these compounds for health assessments .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| LD50 (oral, rat) | 680 mg/kg |

| Solubility | 37.7 g/L |

| Skin Irritation Classification | Category 2 |

| Eye Irritation Classification | Category 2 |

| Environmental Hazard | Aquatic Chronic Hazard |

Eigenschaften

CAS-Nummer |

612-52-2 |

|---|---|

Molekularformel |

C10H10ClN |

Molekulargewicht |

179.64 g/mol |

IUPAC-Name |

naphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C10H9N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H |

InChI-Schlüssel |

QKGIPGSKJBOHSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)[NH3+].[Cl-] |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)N.Cl |

Key on ui other cas no. |

612-52-2 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.